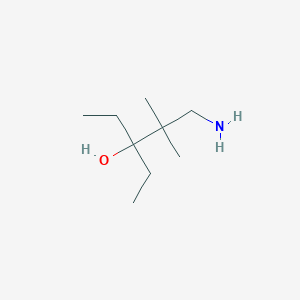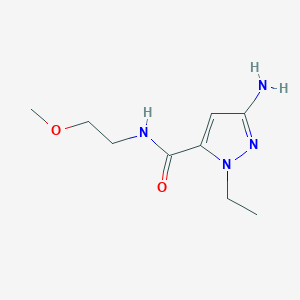
3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole-based compound that has been synthesized using several methods.
Applications De Recherche Scientifique
This compound has potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes, leading to the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant biochemical and physiological effects. It has been shown to have antimicrobial activity against several pathogens, including bacteria and fungi. The compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have anticancer activity, both in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in lab experiments is its high purity and good yield. This makes it an ideal compound for use in various research applications. However, one limitation of the compound is its limited solubility in water, which could affect its use in certain applications.
Orientations Futures
There are several future directions for research on 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide. One possible direction is the synthesis of analogs of the compound with improved properties, such as increased solubility or enhanced activity against specific pathogens or cancer cell lines. Another direction is the investigation of the compound's potential applications in catalysis and material science. Finally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound with potential applications in various fields of research. Its synthesis method is well-established, and it has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. While there are some limitations to its use in lab experiments, further research is needed to fully explore its potential applications and improve its properties.
Méthodes De Synthèse
The synthesis of 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide can be achieved using several methods. One of the most common methods is the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide with 2-methoxyethylamine in the presence of a suitable catalyst. This method yields a high purity product with a good yield.
Propriétés
IUPAC Name |
5-amino-2-ethyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-7(6-8(10)12-13)9(14)11-4-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYBFKZPSXRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2824202.png)
![N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2824203.png)
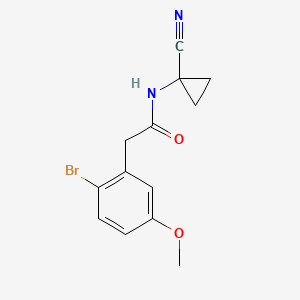

![5-Fluoro-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2824207.png)
![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2824209.png)
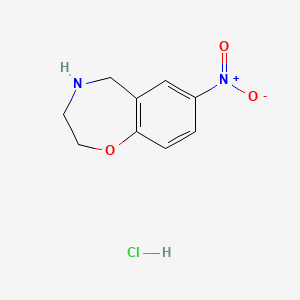
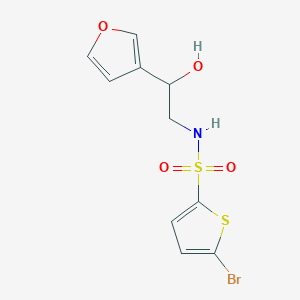

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824216.png)

![2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2824219.png)
